![molecular formula C6H4N4 B566338 2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene CAS No. 108191-93-1](/img/structure/B566338.png)
2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole is a heterocyclic compound that features a unique fusion of azetidine, pyrrole, and triazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azides with alkynes, catalyzed by copper or ruthenium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic procedures that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Aplicaciones Científicas De Investigación
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with unique electronic properties
Mecanismo De Acción
The mechanism of action of 2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Pyrazole: Exhibits significant anti-inflammatory and antiviral activities.
Thiazole: Plays a crucial role in biochemistry, particularly as part of vitamin B1 structure
Uniqueness
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials .
Propiedades
Número CAS |
108191-93-1 |
|---|---|
Fórmula molecular |
C6H4N4 |
Peso molecular |
132.126 |
InChI |
InChI=1S/C6H4N4/c1-2-10-4(1)3-5-6(10)8-9-7-5/h1-3H,(H,7,8,9) |
Clave InChI |
KUUXOWCMRDTCBA-UHFFFAOYSA-N |
SMILES |
C1=CN2C1=CC3=NNN=C32 |
Sinónimos |
1H-Azeto[1,2:1,5]pyrrolo[2,3-d]-1,2,3-triazole(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



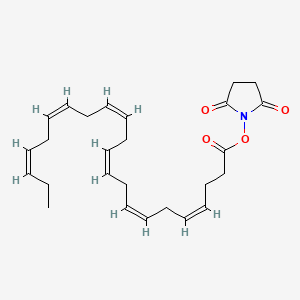
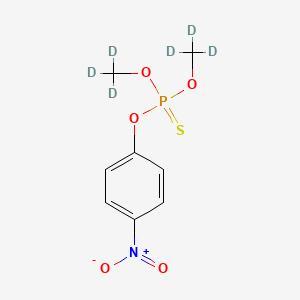

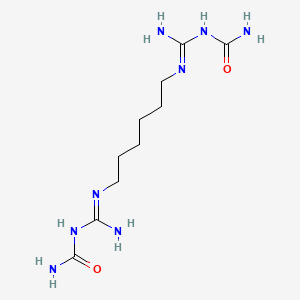
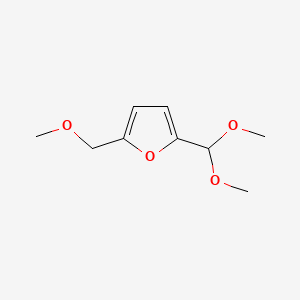
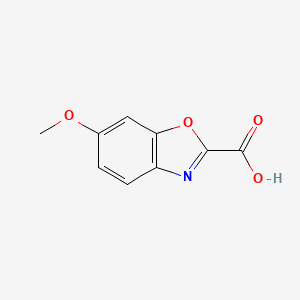
![Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate](/img/structure/B566276.png)
